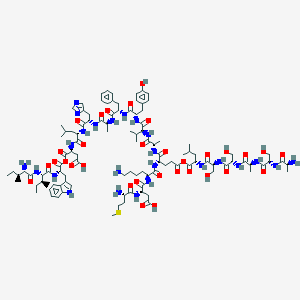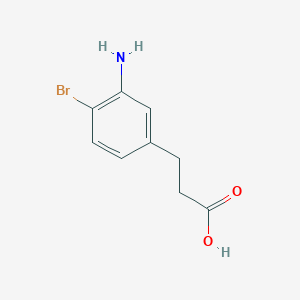
3-Methylpentane-1,5-diamine
Übersicht
Beschreibung
3-Methylpentane-1,5-diamine, also known as 2-methylpentane-1,5-diamine, is a chemical substance with the molecular formula C6H16N2 . It is a methyl-branched diamine .
Molecular Structure Analysis
The molecular structure of 3-Methylpentane-1,5-diamine consists of a pentane chain with a methyl group attached to the third carbon atom and amine groups attached to the first and fifth carbon atoms .
Wissenschaftliche Forschungsanwendungen
CO2 Absorption Properties
3-Methylpentane-1,5-diamine, also known as 1,5-diamino-2-methylpentane (DAMP), has been studied for its effectiveness in carbon dioxide absorption. Research has demonstrated its potential in capturing CO2, particularly in aqueous solutions, making it a valuable compound in addressing environmental concerns like greenhouse gas control. Azhgan, Farsi, and Eslamloueyan (2016) found that DAMP showed superior equilibrium CO2 loading compared to other amines, highlighting its potential in CO2 removal processes with lower solvent loss (Azhgan, Farsi, & Eslamloueyan, 2016). Additionally, Nwaoha, Tontiwachwuthikul, and Benamor (2019) compared DAMP with other amine blends in CO2 capture from water-gas shift process plants, noting its higher efficiency and lower energy requirements for regeneration (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Biotransformation Applications
3-Methylpentane-1,5-diamine is also utilized in biotransformation processes. Borlinghaus et al. (2019) described the synthesis of 3‐methylpiperidine from 1,5‐diamino‐2‐methylpentane using recombinant Escherichia coli cells, demonstrating its application in biochemical synthesis and the potential in industrial-scale production (Borlinghaus et al., 2019).
Polyurea Formation
Research into the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine has provided insights into the properties of these materials. Coleman et al. (1997) explored the infrared changes in ordered and disordered hydrogen-bonded ureas, contributing to a better understanding of polyurea materials (Coleman et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSUFIIJYXMJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563642 | |
| Record name | 3-Methylpentane-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentane-1,5-diamine | |
CAS RN |
123952-70-5 | |
| Record name | 3-Methylpentane-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




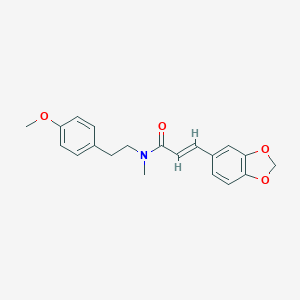
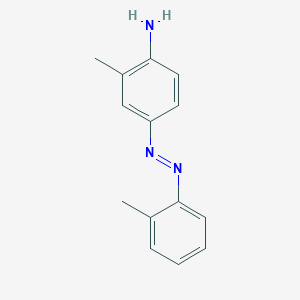

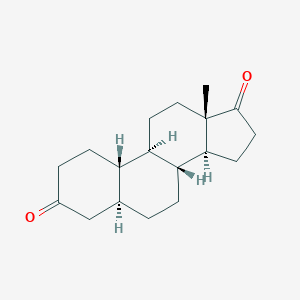

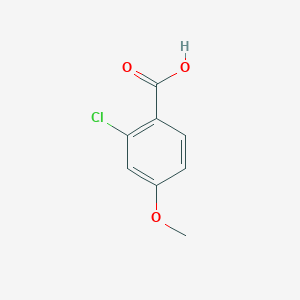
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
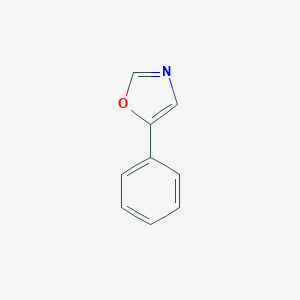
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
